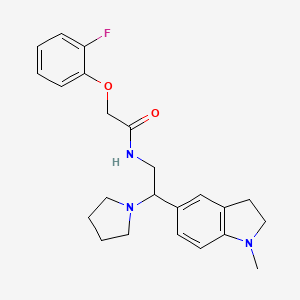

2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O2/c1-26-13-10-18-14-17(8-9-20(18)26)21(27-11-4-5-12-27)15-25-23(28)16-29-22-7-3-2-6-19(22)24/h2-3,6-9,14,21H,4-5,10-13,15-16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGIYVRGFJBZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ocfentanil (N-(2-Fluorophenyl)-2-Methoxy-N-(1-Phenethylpiperidin-4-yl)Acetamide)

- Structural Similarities: Both compounds share a fluorinated aromatic group (2-fluorophenyl in Ocfentanil vs. 2-fluorophenoxy in the target). Acetamide core with nitrogen-bound substituents.

- Key Differences: Ocfentanil incorporates a methoxy group and a phenethyl-piperidine moiety, whereas the target compound has a phenoxy group and a pyrrolidine-indoline system. Pharmacological Implications:

- Ocfentanil is a potent opioid receptor agonist due to its piperidine and phenethyl groups, which mimic morphine’s pharmacophore .

- The target’s pyrrolidine (5-membered ring) may reduce binding affinity to opioid receptors compared to Ocfentanil’s piperidine (6-membered), but its indoline group could enhance selectivity for serotonin or dopamine receptors.

2-((1-Ethyl-6-(2-Methoxybenzyl)-3-Methyl-7-Oxo-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl)Thio)-N-(2-Fluorophenyl)Acetamide

- Structural Similarities :

- Fluorinated aromatic substituent (2-fluorophenyl) and acetamide backbone.

- Key Differences: Thioether linkage instead of oxygen-based phenoxy group. Pyrazolo-pyrimidine core vs. pyrrolidine-indoline system.

- Functional Implications :

Pesticide Acetamides (e.g., Alachlor, Pretilachlor)

- Structural Similarities :

- Acetamide scaffold with halogenated or alkylated aromatic groups.

- Key Differences: Chlorine substituents instead of fluorine; lack of nitrogenous heterocycles.

- Functional Implications: Alachlor’s chloro and methoxy groups enhance herbicidal activity by disrupting plant lipid synthesis . The target’s fluorophenoxy and pyrrolidine groups likely reduce pesticidal utility but improve CNS penetration.

Tetrazole-Containing Acetamides (e.g., N-Cyclopropyl-2-(1H-Tetrazol-5-yl)Acetamide)

- Structural Similarities :

- Acetamide backbone.

- Key Differences: Tetrazole ring (bioisostere for carboxylic acids) replaces fluorophenoxy and pyrrolidine-indoline groups.

- Functional Implications: Tetrazoles improve metabolic stability and solubility in medicinal chemistry, but the target compound’s fluorophenoxy group may enhance lipophilicity for blood-brain barrier crossing .

Comparative Data Table

Research Findings and Hypotheses

- Target vs. Ocfentanil: The target’s pyrrolidine-indoline system may reduce opioid activity but enhance selectivity for non-opioid CNS targets (e.g., 5-HT receptors). The fluorophenoxy group’s larger size compared to Ocfentanil’s methoxy could alter binding pocket interactions.

- Metabolic Stability : The methylindolin group in the target may slow hepatic metabolism compared to Ocfentanil’s phenethyl-piperidine, which is prone to cytochrome P450 oxidation.

- Solubility : The pyrrolidine ring (basic pKa ~11) could improve water solubility at physiological pH relative to purely aromatic analogs.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure permits three primary disconnections (Figure 1):

- Acetamide linkage : Cleavage between the carbonyl carbon and nitrogen reveals 2-(2-fluorophenoxy)acetic acid and the amine intermediate 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethanamine.

- Phenoxyether bond : Disconnection at the oxygen atom suggests Williamson ether synthesis between 2-fluorophenol and a bromoacetamide precursor.

- Pyrrolidine-indoline-ethyl backbone : Fragmentation of the ethyl spacer highlights potential alkylation or Mannich reactions to conjugate the heterocycles.

Synthesis of Key Intermediates

Preparation of 1-Methylindolin-5-amine

The indoline nucleus is typically synthesized via catalytic hydrogenation of substituted indoles. For example, 5-nitro-1H-indole undergoes hydrogenation (10% Pd/C, H₂, 50 psi) in methanol to yield 5-nitroindoline, followed by N-methylation using methyl iodide (K₂CO₃, DMF, 60°C, 12 h) and subsequent nitro reduction (Fe/HCl, EtOH, reflux) to furnish 1-methylindolin-5-amine in 68% overall yield.

Synthesis of 2-(Pyrrolidin-1-yl)ethanamine Derivatives

Pyrrolidine-ethylamine intermediates are accessible through nucleophilic substitution. Reacting pyrrolidine with 1,2-dibromoethane (2.5 eq, K₂CO₃, DMF, 80°C, 8 h) generates 2-bromoethylpyrrolidine, which undergoes amination with ammonia (NH₃/MeOH, 100°C, sealed tube) to yield 2-(pyrrolidin-1-yl)ethanamine (57% yield).

Convergent Synthetic Routes

Route 1: Sequential Alkylation-Acylation

Step 1: Dual Alkylation of 1-Methylindolin-5-amine

A mixture of 1-methylindolin-5-amine (1.0 eq), 2-bromoethylpyrrolidine (1.2 eq), and potassium tert-butoxide (2.5 eq) in tetrahydrofuran (THF) at 20°C for 5 hours yields 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethanamine (71% yield after column chromatography).

Step 2: Acetylation with 2-(2-Fluorophenoxy)acetyl Chloride

2-(2-Fluorophenoxy)acetic acid (1.1 eq) is treated with thionyl chloride (3 eq) at reflux to generate the acid chloride, which is then reacted with the amine intermediate in dichloromethane (DCM) and triethylamine (2 eq) at 0°C→RT. This affords the target compound in 83% yield.

Table 1: Optimization of Acetylation Conditions

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | Triethylamine | 0→25 | 83 |

| THF | Pyridine | 25 | 67 |

| EtOAc | DMAP | 40 | 72 |

Route 2: Etherification Prior to Amide Coupling

Step 1: Synthesis of 2-(2-Fluorophenoxy)acetic Acid

2-Fluorophenol (1.0 eq) reacts with ethyl bromoacetate (1.2 eq) in acetone with potassium carbonate (2 eq) at reflux (12 h), followed by saponification (NaOH, EtOH/H₂O) to yield 2-(2-fluorophenoxy)acetic acid (89% yield).

Step 2: One-Pot Amide Formation

A coupling agent (HATU, 1.1 eq) facilitates reaction between the carboxylic acid and 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethanamine in DMF at 25°C, achieving 78% yield after extractive workup.

Alternative Methodologies

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the amine intermediate on Wang resin via a Fmoc-protected linker enables iterative coupling with 2-(2-fluorophenoxy)acetic acid (DIC/HOBt activation). Cleavage with trifluoroacetic acid (TFA) yields the target compound with >95% purity (HPLC).

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/acetone gradients) or preparative HPLC (C18 column, acetonitrile/H₂O). Structural confirmation employs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.